molecular formula C15H12Cl2N2O2 B4432046 N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide

N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide

Cat. No. B4432046
M. Wt: 323.2 g/mol
InChI Key: BBNKYXXZOABFOV-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide, also known as ACPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACPD has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide acts as a selective agonist for mGluRs, which are G protein-coupled receptors that are widely expressed in the central nervous system. Upon binding to mGluRs, this compound activates intracellular signaling pathways that modulate synaptic transmission and plasticity. This compound has been shown to enhance long-term potentiation (LTP) and inhibit long-term depression (LTD) in various brain regions, leading to improved learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes such as pain perception, anxiety, and addiction. In pain perception, this compound has been shown to reduce nociceptive responses in animal models of chronic pain. In anxiety, this compound has been shown to reduce anxiety-like behaviors in animal models of anxiety disorders. In addiction, this compound has been shown to reduce drug-seeking behaviors in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide in lab experiments is its selectivity for mGluRs, which allows for more precise modulation of synaptic transmission and plasticity. This compound also has a long half-life, which allows for sustained activation of mGluRs. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide in scientific research. One direction is the development of more selective and potent agonists for mGluRs, which may allow for more precise modulation of synaptic transmission and plasticity. Another direction is the investigation of the role of mGluRs in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the potential therapeutic applications of this compound and other mGluR agonists in the treatment of these disorders should be explored further.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. In neuroscience, this compound is used as a selective agonist for metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity. This compound has also been used in pharmacology research to study the effects of mGluRs on various physiological processes such as pain perception, anxiety, and addiction.

properties

IUPAC Name

N-(3-acetamidophenyl)-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-10-4-2-5-11(8-10)19-15(21)12-6-3-7-13(16)14(12)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNKYXXZOABFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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